1-Benzylindol-6-amine;hydrochloride
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Overview
Description
1-Benzylindol-6-amine;hydrochloride is a chemical compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry . The compound features a benzyl group attached to the indole ring, which is further modified with an amine group at the 6th position and a hydrochloride salt.
Preparation Methods
The synthesis of 1-Benzylindol-6-amine;hydrochloride typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole and benzylamine.
Reaction Conditions: The indole is first nitrated to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amine group.
Benzylation: The indole derivative is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Benzylindol-6-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.
Substitution: The amine group can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to release the free base form of the compound.
Common reagents and conditions used in these reactions include strong acids and bases, oxidizing and reducing agents, and various solvents such as ethanol, methanol, and dichloromethane. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Scientific Research Applications
1-Benzylindol-6-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzylindol-6-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Benzylindol-6-amine;hydrochloride can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Tryptophan: An essential amino acid with a similar indole structure but different functions in the body.
Serotonin: A neurotransmitter derived from tryptophan, playing a crucial role in mood regulation.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the benzyl and amine groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzylindol-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2.ClH/c16-14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12;/h1-10H,11,16H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWZTMIANAOMAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2490398-69-9 |
Source
|
Record name | 1-benzyl-1H-indol-6-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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